molecular formula C13H17N5O B6441408 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine CAS No. 2549043-91-4

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6441408
CAS No.: 2549043-91-4
M. Wt: 259.31 g/mol
InChI Key: TXJLLVDCVJRXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, along with the oxolan-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(4-methylpyrazol-1-yl)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)14-7-11-3-2-4-19-11/h5-6,8-9,11H,2-4,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLLVDCVJRXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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